molecular formula C12H13N3O6 B1622120 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid CAS No. 54002-30-1

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid

Cat. No.: B1622120
CAS No.: 54002-30-1
M. Wt: 295.25 g/mol
InChI Key: YPXUEOWILCFEGO-UHFFFAOYSA-N
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Description

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is an organic compound with the molecular formula C11H12N2O6. This compound is characterized by the presence of acetylamino groups at the 3 and 5 positions, a methyl group at the 4 position, and a nitro group at the 2 position on a benzoic acid core. It is primarily used in scientific research due to its unique chemical properties.

Scientific Research Applications

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is used in various fields of scientific research:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes and pigments due to its stable aromatic structure.

Safety and Hazards

The safety information available indicates that “3,5-Bis(acetylamino)benzoic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid typically involves the nitration of 4-methylbenzoic acid followed by acetylation. The nitration process introduces the nitro group at the 2 position, and subsequent acetylation introduces acetylamino groups at the 3 and 5 positions. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetylamino groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3,5-Bis(acetylamino)-4-methyl-2-amino-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-Diamino-4-methyl-2-nitro-benzoic acid and acetic acid.

Mechanism of Action

The mechanism of action of 3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino groups can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, making the compound useful in research applications.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-4-methyl-2-nitro-benzoic acid: Lacks the acetyl groups but has similar core structure.

    3,5-Bis(acetylamino)-4-methyl-benzoic acid: Lacks the nitro group but has similar acetylamino and methyl groups.

Uniqueness

3,5-Bis(acetylamino)-4-methyl-2-nitro-benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3,5-diacetamido-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-5-9(13-6(2)16)4-8(12(18)19)11(15(20)21)10(5)14-7(3)17/h4H,1-3H3,(H,13,16)(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXUEOWILCFEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395753
Record name 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-30-1
Record name 3,5-BIS(ACETYLAMINO)-4-METHYL-2-NITRO-BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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